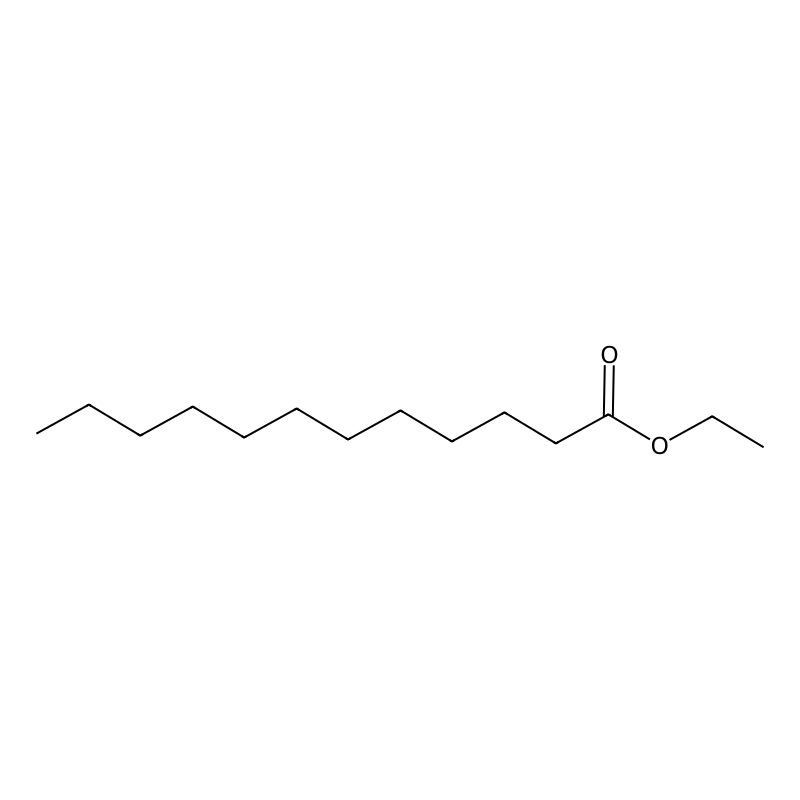Ethyl dodecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
1ml in 9ml 80% ethanol (in ethanol)
Synonyms
Canonical SMILES
Natural Occurrence and Synthesis
Ethyl dodecanoate is found naturally in various fruits and plants, including grapes (Vitis vinifera) and guava (Psidium guajava) []. It can also be produced synthetically through the esterification reaction between lauric acid and ethanol [].
Applications in Scientific Research
Ethyl dodecanoate has various applications in scientific research, including:
- Solvent: Due to its non-polar character, ethyl dodecanoate can be used as a non-aqueous solvent in various research applications, such as extracting and isolating non-polar compounds from complex mixtures [].
- Reference standard: Ethyl dodecanoate's well-defined chemical structure and properties make it a suitable reference standard in analytical techniques like chromatography and spectroscopy, aiding in the identification and quantification of other compounds [].
- Flavor research: As a flavoring agent, ethyl dodecanoate contributes to the characteristic fruity aroma of various food products. Researchers use it in sensory studies and flavor analysis to understand and characterize the aroma profiles of complex mixtures [].
Ethyl dodecanoate, also known as ethyl laurate, is a carboxylic ester derived from dodecanoic acid (lauric acid) and ethanol. Its chemical formula is , and it has a molecular weight of approximately 228.37 g/mol. Ethyl dodecanoate appears as a liquid at room temperature, with a melting point of -10 °C . This compound belongs to the class of organic compounds known as fatty acid esters, which are characterized by their formation from the reaction between an alcohol and a fatty acid .
Penetration Enhancement
The amphiphilic nature of ethyl dodecanoate allows it to interact with both the lipid bilayer of the skin and water-based formulations. This disrupts the skin barrier, facilitating the delivery of drugs through the skin [].
Emollient Effect
Ethyl dodecanoate helps retain moisture in the skin by forming a protective film on the surface, thus improving skin softness and smoothness [].
- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl dodecanoate can be hydrolyzed to yield dodecanoic acid and ethanol.
- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, producing a different ester and another alcohol.
- Oxidation: Under certain conditions, ethyl dodecanoate can be oxidized to form various products, including fatty acids.
Ethyl dodecanoate exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that fatty acid esters, including ethyl dodecanoate, possess antimicrobial properties against various pathogens .
- Flavoring Agent: It is used in food products due to its pleasant aroma, contributing to flavor profiles in various culinary applications.
- Potential Therapeutic Effects: Some research indicates that ethyl dodecanoate may have potential therapeutic effects in metabolic pathways, although more studies are needed to fully understand its biological implications .
Ethyl dodecanoate can be synthesized through various methods:
- Esterification: This is the most common method, where dodecanoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl dodecanoate and water.
- Transesterification: This method involves reacting triglycerides (fats or oils) with ethanol, which can yield ethyl dodecanoate among other products.
- Chemical Reduction: Certain chemical reductions of fatty acids can also lead to the formation of ethyl esters.
Ethyl dodecanoate has diverse applications:
- Food Industry: Used as a flavoring agent due to its fruity aroma.
- Cosmetics and Personal Care: Employed in formulations for its emollient properties.
- Pharmaceuticals: Investigated for potential use in drug delivery systems due to its lipid-like characteristics.
- Industrial
Studies on interactions involving ethyl dodecanoate primarily focus on its effects in biological systems. For instance:
- Metabolic Pathways: Ethyl dodecanoate has been studied for its role in lipid metabolism and its interaction with enzymes involved in fatty acid synthesis .
- Antimicrobial Activity: Research indicates that it interacts with microbial cell membranes, leading to cell lysis and inhibition of growth .
Ethyl dodecanoate shares similarities with other fatty acid esters but has unique properties that distinguish it. Below is a comparison with similar compounds:
| Compound Name | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Ethyl Decanoate | 200.32 g/mol | Shorter carbon chain; used primarily as a flavoring agent. | |
| Ethyl Laurate | 200.32 g/mol | Similar structure; often used interchangeably with ethyl dodecanoate. | |
| Methyl Dodecanoate | 228.37 g/mol | Methyl ester variant; exhibits different solubility characteristics. |
Ethyl dodecanoate is unique due to its balance between hydrophobic and hydrophilic properties, making it versatile for applications in food, cosmetics, and pharmaceuticals .
Physical Description
Colourless, oily liquid with a fruity, floral odou
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
LogP
5.71
Appearance
Melting Point
UNII
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Emollient
General Manufacturing Information
Dodecanoic acid, ethyl ester: ACTIVE








